molecular formula C8H15NO5 B15184786 N-Acetylmycosamine CAS No. 6118-36-1

N-Acetylmycosamine

Cat. No.: B15184786
CAS No.: 6118-36-1
M. Wt: 205.21 g/mol
InChI Key: NGULQTOJUIQGLA-XVFCMESISA-N
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Description

N-Acetylmycosamine is a derivative of the amino sugar mycosamine. It is an important component in various biological systems and has significant applications in scientific research. This compound is known for its role in the structural integrity of certain biomolecules and its involvement in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylmycosamine can be synthesized through several chemical routes. One common method involves the acetylation of mycosamine using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods

In an industrial setting, this compound is often produced through enzymatic methods. Enzymes such as N-acetyltransferases are used to catalyze the acetylation of mycosamine. This method is preferred due to its high specificity and efficiency, resulting in a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Acetylmycosamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups replacing the acetyl group.

Scientific Research Applications

N-Acetylmycosamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Plays a role in the structural integrity of glycoproteins and glycolipids.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including autoimmune disorders.

    Industry: Utilized in the production of biopolymers and as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

N-Acetylmycosamine exerts its effects through various biochemical pathways. It is involved in the modification of proteins and lipids, influencing their function and stability. The compound targets specific enzymes and receptors, modulating their activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetylglucosamine
  • N-Acetylgalactosamine
  • N-Acetylneuraminic acid

Uniqueness

N-Acetylmycosamine is unique due to its specific structural features and its role in certain biological systems. Unlike N-Acetylglucosamine and N-Acetylgalactosamine, which are more commonly found in glycoproteins and glycolipids, this compound has distinct applications in specialized biochemical pathways and therapeutic research.

Properties

CAS No.

6118-36-1

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

N-[(2S,3S,4S,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide

InChI

InChI=1S/C8H15NO5/c1-4(11)8(14)7(6(13)3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6-,7-,8-/m1/s1

InChI Key

NGULQTOJUIQGLA-XVFCMESISA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)NC(=O)C)O)O

Canonical SMILES

CC(C(C(C(C=O)O)NC(=O)C)O)O

Origin of Product

United States

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